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Compound of Interest

Ethyl 2-(trifluoromethyl)thiazole-4-
Compound Name:

carboxylate

Cat. No.: B1319447

The 2-(trifluoromethyl)thiazole-4-carboxylate scaffold is a key pharmacophore in modern
medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The
incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity
of these compounds to their biological targets. This guide provides a comparative analysis of
the structure-activity relationships (SAR) of 2-(trifluoromethyl)thiazole-4-carboxylate derivatives,
focusing on their anticancer, antimicrobial, and antiviral activities, supported by experimental
data.

Anticancer Activity

Derivatives of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide have been synthesized and
evaluated for their anticancer activity against various human cancer cell lines, including A-549
(lung carcinoma), Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma).
[1] The core structure involves modifications at the 2-position of the thiazole ring with a
substituted phenyl group and at the 5-position with a carboxamide moiety.

Data Presentation: Anticancer Activity
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R

L Amide A-549 (% Bel7402 (% HCT-8 (%
Compound (Substitutio . e s s
Moiety (at inhibition at inhibition at inhibition at
ID n on Phenyl
C5) 50 pg/mL) 50 pg/mL) 50 pg/mL)
at C2)
8a 2-F 4-Cl-Ph 35 28 31
8b 2-Cl 4-CI-Ph 48 41 45
8c 2-F 2-CF3-Ph 25 21 23
8d 2-Cl 2-CF3-Ph 38 32 35
8e 2-Cl 2,4,6-triCI-Ph 41 37 40
4-Cl-2-(i-Pr-
7a 2-F carbamoyl)-6- 21 18 20
Me-Ph
4-Cl-2-(i-Pr-
7b 2-Cl carbamoyl)-6- 32 27 30
Me-Ph

Data summarized from[1]

Structure-Activity Relationship for Anticancer Activity

The data reveals several key SAR trends for the anticancer activity of these compounds:

» Substitution at the 2-position of the thiazole ring: A chloro-substituted phenyl ring at the 2-
position of the thiazole (e.g., compound 8b) generally imparts greater anticancer activity
compared to a fluoro-substituted phenyl ring (e.g., compound 8a).[1]

o Nature of the amide group: The nature of the substituent on the amide nitrogen at the 5-
position significantly influences activity. A simple 4-chlorophenyl amide (8b) shows higher
efficacy than more complex moieties like 4-chloro-2-(isopropylcarbamoyl)-6-methylphenyl
(7b).[1] The presence of multiple electron-withdrawing groups on the phenyl ring of the
amide, such as in the 2,4,6-trichlorophenyl derivative (8e), also contributes to the anticancer
activity.[1]
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Antimicrobial and Antiviral Activity

A series of 4-trifluoromethyl bithiazole analogues have been investigated for their broad-
spectrum antimicrobial properties, demonstrating activity against various viruses and bacteria.
[2] These compounds represent a "scaffold hop" from previously reported bithiazole
derivatives, where the substitution of a methyl group with a trifluoromethyl group at the 4-
position of the thiazole ring led to the emergence of antibacterial properties alongside antiviral
activity.[2]

ion: Antiviral and Antil il Activi

Antibacteria Antibacteria

Antiviral
Compound I MIC I MIC
5 R1 R2 EC50 (pM) - (ugimL) - E (ugimL) - S
mL) - E. mL) - S.
hRVA16 pg- HO
coli aureus
MR459 H H 2.1 >64 16
8a Cl H 0.8 32 8
8e H OMe 3.5 >64 32
89 H COOH 25 >64 16
8i Cl COOH 1.9 >64 8
8j Cl CONH2 1.2 64 4

Data summarized from([2]

Structure-Activity Relationship for Antimicrobial and
Antiviral Activity

The SAR for the 4-trifluoromethyl bithiazole series indicates that:

o Substitution on the terminal phenyl ring: The presence of a chloro group at the R1 position
(compound 8a) enhances both antiviral and antibacterial activity compared to the
unsubstituted parent compound (MR459).[2]
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o Amide functional group: Conversion of the carboxylic acid (8i) to a primary amide (8)) leads
to a broader spectrum of antibacterial activity, including against Gram-negative bacteria like
E. coli, and potent activity against Gram-positive bacteria like S. aureus.[2]

o Combined substitutions: The combination of a chloro substituent and an amide group as
seen in compound 8] results in a promising broad-spectrum antimicrobial agent with low
micromolar antiviral activity and significant antibacterial potency.[2]

Experimental Protocols
General Synthesis of 2-Phenyl-4-
(trifluoromethyl)thiazole-5-carboxamides

The synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides generally involves a
multi-step process.[1] First, a substituted benzothioamide is reacted with ethyl 2-chloro-4,4,4-
trifluoro-3-oxobutanoate via a Hantzsch thiazole synthesis to yield the corresponding ethyl 2-
phenyl-4-(trifluoromethyl)thiazole-5-carboxylate. This ester is then hydrolyzed to the carboxylic
acid using a base such as lithium hydroxide. Finally, the carboxylic acid is coupled with a
desired aniline derivative using a coupling agent like HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
to afford the final carboxamide product.

In Vitro Anticancer Activity Assay

The anticancer activity of the compounds is typically evaluated using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Human cancer cell lines (e.qg.,
A-549, Bel7402, HCT-8) are seeded in 96-well plates and incubated for 24 hours. The cells are
then treated with the test compounds at various concentrations for 48 hours. After the
incubation period, MTT solution is added to each well, and the plates are incubated for another
4 hours. The resulting formazan crystals are dissolved in a solvent like DMSO, and the
absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The
percentage of cell growth inhibition is calculated relative to untreated control cells.

Antiviral and Antibacterial Assays

Antiviral activity is often determined using a cytopathic effect (CPE) reduction assay.[2] Host
cells are infected with the virus in the presence of serial dilutions of the test compounds. After
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an incubation period, the cells are examined for CPE, and the effective concentration 50%
(EC50), the concentration of the compound that reduces the CPE by 50%, is calculated.

Antibacterial activity is determined by measuring the minimum inhibitory concentration (MIC)
using the broth microdilution method according to the Clinical and Laboratory Standards
Institute (CLSI) guidelines.[2] Bacteria are grown in broth medium containing serial dilutions of
the compounds. The MIC is defined as the lowest concentration of the compound that
completely inhibits visible bacterial growth after an incubation period.

Visualizations
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Caption: General synthetic route for 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides.
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Key Structure-Activity Relationships

SAR of 2-(Trifluoromethyl)thiazole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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